molecular formula C27H25FN4O3 B2627522 N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide CAS No. 1251691-78-7

N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide

Cat. No.: B2627522
CAS No.: 1251691-78-7
M. Wt: 472.52
InChI Key: NKZWEJMXTFVCMM-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a synthetically derived small molecule of significant interest in early-stage pharmacological research and drug discovery. This compound belongs to the imidazole chemical class, a heterocyclic scaffold recognized for its prevalence in medicinal chemistry and its ability to interact with diverse biological targets. The structure incorporates a 1H-imidazole-4-carboxamide core, which is further functionalized with aromatic systems including a 4-fluoro-2-methylphenyl group and a 3-methoxyphenyl acetamido moiety linked via a benzyl spacer. This specific arrangement suggests potential for high-affinity binding to enzyme active sites or protein-protein interaction interfaces, making it a valuable tool for probing biological pathways. While the exact mechanism of action is subject to ongoing investigation, its structural profile indicates potential utility as a kinase inhibitor, a receptor modulator, or an agent in oncology and inflammation research. Researchers can employ this compound for in vitro assays, high-throughput screening, and structure-activity relationship (SAR) studies to elucidate its specific cellular targets and biological functions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, stability, and handling. Sourcing this chemical from a reliable supplier is critical for ensuring consistent and reproducible results in experimental settings.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O3/c1-18-12-21(28)8-11-24(18)31-27(34)25-16-32(17-29-25)15-19-6-9-22(10-7-19)30-26(33)14-20-4-3-5-23(13-20)35-2/h3-13,16-17H,14-15H2,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZWEJMXTFVCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluoro-substituted phenyl group and the methoxyphenyl group, followed by their coupling with an imidazole ring.

    Formation of Fluoro-Substituted Phenyl Group:

    Formation of Methoxyphenyl Group: The methoxy group is introduced to a phenyl ring using methanol and a catalyst, typically under reflux conditions.

    Coupling with Imidazole Ring: The final step involves the coupling of the fluoro-substituted phenyl group and the methoxyphenyl group with an imidazole ring, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methoxy groups, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Imidazole Cores

The following compounds share structural motifs but differ in substituents, impacting pharmacological profiles:

Compound Name & ID Key Structural Differences Molecular Weight Biological Relevance (If Reported)
Target Compound 4-fluoro-2-methylphenyl, 3-methoxyphenylacetamido-benzyl, imidazole-4-carboxamide ~500 (estimated) Not explicitly reported in evidence
1-(4-Aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide Replaces 3-methoxyphenylacetamido with aminobenzyl; lacks arylacetamido group 324.36 Discontinued; potential instability or efficacy issues
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Thioether linker, thiazole substituent, 4-methoxyphenyl on imidazole ~430 (estimated) COX1/2 inhibition (exact IC₅₀ not provided)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Methylsulfinyl group, pyridyl substituent, fluorophenyl on imidazole ~440 (estimated) Enhanced solubility (dihydrate form)

Key Observations :

  • Thioether or sulfinyl groups (e.g., ) may alter metabolic stability but introduce chirality or synthetic complexity.
  • Aminobenzyl analogues (e.g., ) lack the acetamido linker, possibly reducing binding affinity in enzyme targets.
Physicochemical Properties
  • Solubility : The 3-methoxyphenyl and acetamido groups in the target compound may enhance aqueous solubility compared to purely hydrophobic analogues (e.g., tert-butyl or trifluoromethoxy derivatives in ) .
  • Metabolic Stability : Methylsulfinyl () or thioether () groups could increase susceptibility to oxidation, whereas the target compound’s methoxy and fluoro substituents may resist metabolic degradation .

Biological Activity

N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments. This article explores the biological activity of this compound, detailing its mechanisms, relevant studies, and implications for medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C27H25FN4O3
  • Molecular Weight : 463.51 g/mol
  • Functional Groups : The compound features a fluoro-substituted phenyl group, an imidazole ring, and an acetamido moiety, which contribute to its biological activity.

While specific mechanisms for this compound are not fully elucidated, it is believed to interact with various molecular targets such as enzymes and receptors. The imidazole ring is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are critical for binding to biological targets. The presence of the carboxamide group enhances this capability, allowing for effective modulation of biological pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:

  • Cell Lines Tested : Various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound demonstrated varying degrees of cytotoxicity with IC50 values ranging from 0.01 µM to 49.85 µM across different studies.
Cell LineIC50 (µM)Reference
A5490.39
MCF-70.46
HCT1160.01

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanism : It may exert its effects by inhibiting the NF-κB signaling pathway, which is crucial in the inflammatory response.
  • Experimental Results : Studies have shown a reduction in pro-inflammatory cytokines when treated with this compound, indicating potential use in inflammatory diseases.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • Researchers conducted a series of assays to evaluate the cytotoxic effects of the compound on various cancer cell lines.
    • Results indicated that the compound induces apoptosis in cancer cells, supporting its potential as a chemotherapeutic agent.
  • In Vivo Studies :
    • Animal models treated with the compound showed significant tumor reduction compared to control groups.
    • These findings suggest that this compound could be further developed into a viable therapeutic agent.

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